
3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride is an organic compound that features a benzyloxy group attached to a propane backbone, with a sulfonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Benzyloxy)-2-methylpropane-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(Benzyloxy)-2-methylpropane-1-ol+Chlorosulfonic acid→3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Benzoic Acid Derivatives: Formed from the oxidation of the benzyloxy group.
Applications De Recherche Scientifique
3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the development of drugs due to its ability to form sulfonamide linkages.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
Biochemistry: Employed in the modification of biomolecules for research purposes.
Mécanisme D'action
The reactivity of 3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. This allows it to react readily with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in reactions, such as oxidation, which further expands the compound’s utility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the sulfonyl chloride group.
Benzyloxyacetyl Chloride: Contains a benzyloxy group but with an acetyl chloride functional group.
Benzyl Sulfonyl Chloride: Similar sulfonyl chloride functionality but without the benzyloxy group.
Uniqueness
3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride is unique due to the combination of the benzyloxy group and the sulfonyl chloride group, which imparts distinct reactivity and versatility in organic synthesis.
Propriétés
Formule moléculaire |
C11H15ClO3S |
|---|---|
Poids moléculaire |
262.75 g/mol |
Nom IUPAC |
2-methyl-3-phenylmethoxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-10(9-16(12,13)14)7-15-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
Clé InChI |
XSIYKVRWWKCQBB-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC1=CC=CC=C1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)
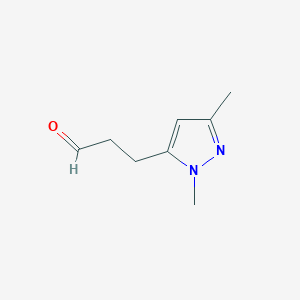
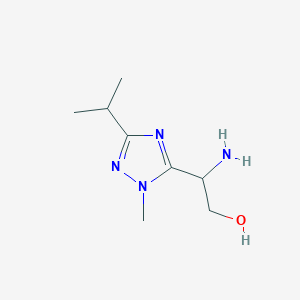
![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13520564.png)
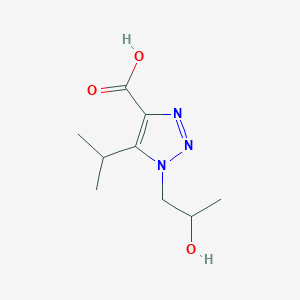
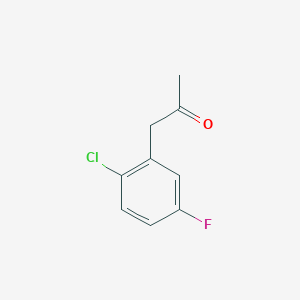

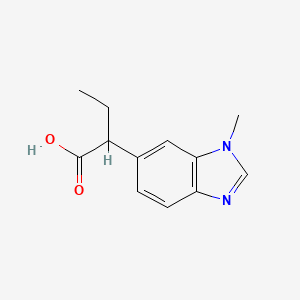


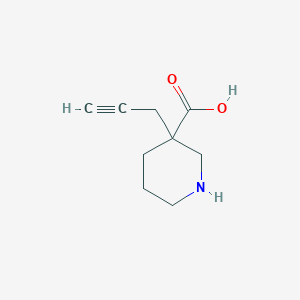

![1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13520616.png)

